Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Catalog No.
S3404988
CAS No.
221121-35-3
M.F
C12H13FO3
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Late-stage fluorination of ethyl 4-phenyl-3-oxobutanoate yields ortho/para isomers and α-fluorination byproducts, requiring resource-intensive chromatography that increases process mass intensity. This pre-fluorinated β-keto ester eliminates separation bottlenecks. • Pre-installed 2-fluorophenyl ensures regiochemical fidelity in heterocycle synthesis. • Ethyl ester stability avoids β-keto acid decarboxylation under alkaline conditions, enabling reliable scale-up. • Mild carbonate bases suffice for α-alkylation, improving functional group tolerance.

CAS Number

221121-35-3

Product Name

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

IUPAC Name

ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3

InChI Key

ULGNQPPGNKYLFN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Synonyms

Ethyl 4-(2-fluorophenyl)acetoacetate, 4-(2-Fluorophenyl)-3-oxobutanoic acid ethyl ester, Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (CAS 221121-35-3) is a highly versatile, pre-fluorinated β-keto ester utilized extensively in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles. By incorporating a 2-fluorobenzyl moiety directly adjacent to the reactive β-keto ester core, this compound bypasses the need for hazardous and unselective late-stage fluorination. Industrial buyers prioritize this specific building block for its quantifiable balance of methylene reactivity, lipophilicity modulation, and process-friendly ethyl ester stability, making it an established precursor for advanced agrochemicals and active pharmaceutical ingredients (APIs) targeting kinase and GPCR inhibition [1].

Research Fit

Fluorinated β-ketoester building block for dihydropyrimidine, pyridone, and pyrazole synthesis
Ortho-fluorine substitution influences electronic properties of derivatives
Ethyl ester provides balanced reactivity and lipophilicity for further transformations

Substituting Ethyl 4-(2-fluorophenyl)-3-oxobutanoate with its non-fluorinated counterpart (ethyl 4-phenyl-3-oxobutanoate) followed by late-stage electrophilic fluorination inevitably leads to complex mixtures of ortho- and para-fluorinated isomers, alongside unwanted α-fluorination at the active methylene [1]. This necessitates resource-intensive chromatographic separations that severely impact process mass intensity (PMI) and overall yield. Furthermore, attempting to substitute with the methyl ester variant (methyl 4-(2-fluorophenyl)-3-oxobutanoate) often results in premature ester hydrolysis during alkaline workups, leading to rapid decarboxylation of the resulting β-keto acid. The ethyl ester strikes the necessary balance between steric protection and leaving-group ability during cyclocondensation, improving reproducibility during scale-up [2].

Substitution Risk

Isomeric substitution (para/meta-fluorine)

Replacing ortho-fluorine with para- or meta-fluorophenyl may alter electronic properties and metabolic stability of derivatives.

Ester functionality modification

Substituting the ethyl ester with methyl ester or free acid can change reaction kinetics and may introduce additional protection steps.

Unsubstituted phenyl analog use

Non-fluorinated phenyl analogs may not support the same inhibitor potency profile observed with ortho-fluorine substitution.

Regioselective Purity in Heterocycle Manufacturing

Utilizing the pre-fluorinated Ethyl 4-(2-fluorophenyl)-3-oxobutanoate enables >99% ortho-fluoro incorporation in downstream cyclizations. In contrast, utilizing ethyl 4-phenyl-3-oxobutanoate with subsequent electrophilic fluorination (e.g., using Selectfluor) yields a highly problematic mixture, typically recovering less than 40% of the desired ortho-isomer due to competing para- and α-fluorination [1].

Evidence DimensionYield of desired ortho-fluorinated heterocycle
Target Compound Data>99% regiochemical fidelity (direct cyclization)
Comparator Or Baseline<40% yield (ethyl 4-phenyl-3-oxobutanoate + late-stage fluorination)
Quantified Difference~60% absolute yield improvement and elimination of isomer separation
ConditionsStandard Knorr pyrazole synthesis vs. late-stage electrophilic fluorination

Procuring the pre-fluorinated building block eliminates the need for costly, low-yielding chromatographic separations, directly improving API manufacturing margins.

Axl Inhibitor Potency
Head-to-head
IC50 4 nM vs. unsubstituted phenyl analog (not reported) and typical Axl inhibitors (micromolar range); >100-fold improvement over baseline.
Supports nanomolar lead identification context
In vitro FRET-based Z'-Lyte kinase assay; verify with analog

Hydrolytic Stability During Multi-Step Processing

The ethyl ester functionality of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate provides a critical kinetic buffer against premature hydrolysis during mildly basic aqueous workups. Comparative stability studies indicate that the ethyl ester hydrolyzes approximately 40% slower than its methyl ester counterpart under identical alkaline conditions (0.1 M NaOH, 25 °C) [1].

Evidence DimensionRelative rate of alkaline hydrolysis
Target Compound Data1.0x (baseline stability)
Comparator Or Baseline~1.6x faster hydrolysis (Methyl 4-(2-fluorophenyl)-3-oxobutanoate)
Quantified Difference40% reduction in unwanted hydrolysis/decarboxylation events
Conditions0.1 M NaOH, aqueous/organic biphasic workup, 25 °C

The enhanced stability of the ethyl ester widens the process window during complex multi-step syntheses, reducing batch-to-batch yield variations caused by decarboxylative degradation.

Intermediate Yield & Purity
Reported
Yield 97.9%, Purity 98.88% vs. typical β-ketoester yields (60–70%).
Supports scalable production context
Patent-reported process; verify at scale

Active Methylene Acidity and Alkylation Efficiency

The electron-withdrawing inductive effect of the 2-fluorophenyl group slightly increases the acidity of the active methylene (C2 position) compared to non-fluorinated analogs. The pKa of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is approximately 10.5, compared to 10.8 for ethyl 4-phenyl-3-oxobutanoate[1]. This subtle shift allows for efficient α-alkylation using milder bases like potassium carbonate instead of requiring strong bases like sodium hydride.

Evidence DimensionActive methylene pKa and base requirement
Target Compound DatapKa ~10.5 (efficient alkylation with K2CO3)
Comparator Or BaselinepKa ~10.8 (ethyl 4-phenyl-3-oxobutanoate, requires NaH)
Quantified Difference0.3 pKa unit shift enabling mild-base compatibility
ConditionsThermodynamic pKa in DMSO; standard α-alkylation protocols

Enabling the use of milder bases improves functional group tolerance and eliminates the safety hazards associated with handling sodium hydride at an industrial scale.

Metabolic Stability Comparison
Class-level
Ortho-fluorine may block CYP450 metabolism; inferred half-life increase up to 2-fold over para-fluorine (class-level inference).
Metabolic stability context; requires validation
Direct compound data unavailable; review analog data

Cyclocondensation Kinetics in Pyrazole Synthesis

The inductive pull of the fluorine atom enhances the electrophilicity of the β-ketone, accelerating condensation reactions with weak nucleophiles. In standard reactions with substituted arylhydrazines, Ethyl 4-(2-fluorophenyl)-3-oxobutanoate reaches >95% conversion in 2-3 hours, whereas the non-fluorinated ethyl 4-phenyl-3-oxobutanoate requires 4-6 hours to achieve similar conversion levels under identical reflux conditions [1].

Evidence DimensionTime to >95% conversion in cyclocondensation
Target Compound Data2-3 hours
Comparator Or Baseline4-6 hours (Ethyl 4-phenyl-3-oxobutanoate)
Quantified Difference50% reduction in reaction time
ConditionsRefluxing ethanol, 1.1 eq arylhydrazine

Faster reaction kinetics reduce energy consumption and minimize the formation of thermal degradation byproducts during large-scale reactor operations.

DHPM Library Hit Rate
Data to verify
Higher hit rate against SARS-CoV-2 Mpro reported with 2-fluorophenyl DHPM library vs. other aryl β-ketoester libraries (qualitative).
Supports focused library design; data to verify
No quantitative data; source-specific review

Scale-Up Synthesis of 2-Fluorobenzyl-Substituted Pyrazoles and Pyrimidines

Due to its pre-installed ortho-fluoro group and accelerated cyclocondensation kinetics, this compound is a highly effective precursor for manufacturing pyrazole- and pyrimidine-based APIs. It bypasses the low yields and separation bottlenecks associated with late-stage fluorination, making it ideal for multi-kilogram production campaigns[1].

Development of Lipophilic Kinase Inhibitors

The incorporation of the 2-fluorophenyl moiety predictably increases the lipophilicity and metabolic stability of the resulting heterocycle compared to non-fluorinated analogs. This makes the compound a highly valuable building block in medicinal chemistry for optimizing the pharmacokinetic profiles of kinase inhibitors targeting the central nervous system[2].

Base-Sensitive Alpha-Alkylation Workflows

Because the active methylene is slightly more acidic (pKa ~10.5) than standard phenyl-substituted β-keto esters, this compound is perfectly suited for synthetic routes that require α-alkylation in the presence of base-sensitive functional groups. It allows process chemists to use mild carbonate bases rather than hazardous metal hydrides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Axl kinase inhibitor lead generation
Ortho-fluorine pyridone synthesis pathway
Axl kinase inhibition endpoint assessment
Vonoprazan intermediate scale-up
Validated high-yield process
Yield and purity verification
Focused DHPM library synthesis for antiviral screening
Biginelli reaction with 2-fluorophenyl group
Mpro target hit rate validation
Metabolic stability optimization in lead series
Ortho-fluorine metabolic blocking motif
Microsomal stability assessment for fluorophenyl isomers

XLogP3

2

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